molecular formula C18H17F2N3O2S B10915378 5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10915378
M. Wt: 377.4 g/mol
InChI Key: NHMJAPUXTIRRFX-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrido[2,3-d]pyrimidinone core, which is substituted with various functional groups, including difluoromethyl, methoxyethyl, methylphenyl, and sulfanyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidinone core. This can be achieved through a condensation reaction between a pyridine derivative and a suitable amidine.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a radical difluoromethylation reaction. This step typically requires the use of a difluoromethylating reagent, such as difluoromethyl bromide, in the presence of a radical initiator.

    Substitution with Methoxyethyl and Methylphenyl Groups: The methoxyethyl and methylphenyl groups can be introduced through nucleophilic substitution reactions. These steps may require the use of appropriate alkylating agents and base catalysts.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The pyrido[2,3-d]pyrimidinone core can undergo reduction to form a dihydropyrido[2,3-d]pyrimidinone derivative.

    Substitution: The methoxyethyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydropyrido[2,3-d]pyrimidinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential pharmacological properties, this compound is investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The difluoromethyl and sulfanyl groups may play a crucial role in binding to the target sites, while the methoxyethyl and methylphenyl groups may influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
  • 5-(difluoromethyl)-1-(2-ethoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
  • 5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-chlorophenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The uniqueness of 5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the sulfanyl group provides potential sites for further chemical modification. The methoxyethyl and methylphenyl groups contribute to the compound’s overall molecular shape and electronic properties, influencing its interactions with biological targets.

Properties

Molecular Formula

C18H17F2N3O2S

Molecular Weight

377.4 g/mol

IUPAC Name

5-(difluoromethyl)-1-(2-methoxyethyl)-7-(4-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17F2N3O2S/c1-10-3-5-11(6-4-10)13-9-12(15(19)20)14-16(21-13)23(7-8-25-2)18(26)22-17(14)24/h3-6,9,15H,7-8H2,1-2H3,(H,22,24,26)

InChI Key

NHMJAPUXTIRRFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CCOC

Origin of Product

United States

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